[1-(4-Methylphenyl)propyl](propyl)amine
Description
1-(4-Methylphenyl)propylamine, a secondary amine with the chemical structure centered around a nitrogen atom bonded to a 1-(4-methylphenyl)propyl group and a propyl group, serves as a noteworthy subject for understanding the nuances of substituted amines. While specific research on this particular compound is not extensively documented in publicly available literature, its structural motifs provide a basis for contextualizing its potential properties and research significance.
Chemical and Physical Properties of 1-(4-Methylphenyl)propylamine
| Property | Value |
|---|---|
| Molecular Formula | C13H21N |
| Molecular Weight | 191.31 g/mol nih.gov |
| IUPAC Name | 1-(4-methylphenyl)-N-propylpropan-1-amine nih.gov |
| Synonyms | n-Propyl-1-(p-tolyl)propan-1-amine, 1-(4-METHYLPHENYL)PROPYLAMINE nih.gov |
| Computed XLogP3 | 3.5 nih.gov |
| Hydrogen Bond Donor Count | 1 nih.gov |
| Hydrogen Bond Acceptor Count | 1 nih.gov |
| Rotatable Bond Count | 5 nih.gov |
Note: The properties listed in this table are computed and have been sourced from PubChem. nih.gov
Substituted amines are organic compounds derived from ammonia (B1221849) (NH₃) where one or more hydrogen atoms are replaced by organic substituents such as alkyl or aryl groups. nist.govnist.gov They are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic groups attached to the nitrogen atom. nist.gov 1-(4-Methylphenyl)propylamine is a secondary amine, as it has two organic substituents bonded to the nitrogen. nih.gov
The chemical behavior of amines is largely dictated by the lone pair of electrons on the nitrogen atom, which imparts basicity and nucleophilicity. wikipedia.org The nature of the substituents significantly influences these properties. For instance, alkyl groups generally increase the basicity of amines, while aryl groups can decrease it. wikipedia.orggoogle.com In the case of 1-(4-Methylphenyl)propylamine, the presence of both alkyl (propyl) and an aryl-containing alkyl (1-(4-methylphenyl)propyl) group will determine its specific chemical characteristics.
The synthesis of secondary amines like 1-(4-Methylphenyl)propylamine can be approached through various established methods in organic chemistry. A common strategy involves the reductive amination of a ketone with a primary amine. For this specific compound, this could potentially involve the reaction of 1-(4-methylphenyl)propan-1-one with propylamine (B44156) in the presence of a reducing agent. Another approach is the N-alkylation of a primary amine, such as the reaction of 1-(4-methylphenyl)propan-1-amine (B67982) with a propyl halide.
Amine compounds are of immense significance across a multitude of scientific disciplines due to their versatile chemical reactivity and presence in a vast array of biologically active molecules. nih.gov Their importance is underscored by their fundamental role in the following areas:
Pharmaceuticals: The amine functional group is a key component in a wide range of therapeutic agents, including antidepressants, antibiotics, and antivirals. nih.gov Many drugs are designed to interact with biological targets such as receptors and enzymes, and the basic nature of amines often facilitates these interactions. nih.gov
Agrochemicals: Amines are integral to the synthesis of many herbicides and pesticides, which are crucial for modern agriculture.
Materials Science: In the realm of materials science, amines are used as building blocks for polymers, dyes, and catalysts. nih.gov Their ability to form strong bonds and interact with other molecules makes them valuable in the creation of functional materials with specific properties.
Biological Systems: In biochemistry, amines are fundamental to life itself. Amino acids, the building blocks of proteins, are characterized by the presence of an amine group. Furthermore, many neurotransmitters, such as serotonin (B10506) and dopamine, are amines, playing critical roles in the functioning of the nervous system.
The continuous exploration of novel amine-containing compounds is driven by the potential to discover new therapeutic agents, develop advanced materials, and gain a deeper understanding of biological processes. While direct research on 1-(4-Methylphenyl)propylamine is limited, its structure as a substituted amine places it within a class of compounds that is of enduring interest to the scientific community.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
1-(4-methylphenyl)-N-propylpropan-1-amine |
InChI |
InChI=1S/C13H21N/c1-4-10-14-13(5-2)12-8-6-11(3)7-9-12/h6-9,13-14H,4-5,10H2,1-3H3 |
InChI Key |
NZCKLJJWECAEQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CC)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Direct Synthesis Approaches for 1-(4-Methylphenyl)propylamine
Direct synthesis methods aim to construct the target molecule in a highly efficient manner, often in a single key step from readily available starting materials.
A primary route to synthesizing N-substituted amines is through the N-alkylation of a primary amine. In this context, 1-(4-Methylphenyl)propylamine can be prepared by the alkylation of 1-(4-methylphenyl)propylamine with a suitable propyl halide, such as 1-bromopropane or 1-iodopropane. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side reactions, such as overalkylation which would lead to the formation of a tertiary amine. Common bases include potassium carbonate or triethylamine, and solvents like dimethylformamide (DMF) or acetonitrile are often employed. While direct alkylation is a fundamental method, it can sometimes be difficult to control and may result in a mixture of primary, secondary, and tertiary amines. masterorganicchemistry.com
| Parameter | Condition | Purpose |
| Primary Amine | 1-(4-Methylphenyl)propylamine | The nitrogen nucleophile |
| Alkylating Agent | Propyl halide (e.g., 1-bromopropane) | Provides the N-propyl group |
| Base | K₂CO₃, Et₃N | Neutralizes acid byproduct |
| Solvent | DMF, Acetonitrile | Provides reaction medium |
Reductive amination, also known as reductive alkylation, is a highly effective and widely used method for the synthesis of amines. wikipedia.org This reaction forms the amine in a two-step process that is often carried out in a single pot. The pathway involves the initial reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the target amine. masterorganicchemistry.comwikipedia.org
There are two primary reductive amination routes to synthesize 1-(4-Methylphenyl)propylamine:
Reaction of 4'-methylpropiophenone with propylamine (B44156): The ketone precursor, 4'-methylpropiophenone, reacts with propylamine to form an N-propyl imine intermediate. This intermediate is subsequently reduced in situ to yield the final secondary amine.
Reaction of 1-(4-methylphenyl)propan-1-amine (B67982) with propanal: Alternatively, the primary amine, 1-(4-methylphenyl)propan-1-amine, can be reacted with propanal to form the same imine intermediate, which is then reduced.
A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice, though more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they can selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com The reaction is typically performed under weakly acidic conditions, which catalyze the formation of the imine. wikipedia.org
Modern synthetic chemistry increasingly utilizes catalytic methods to improve efficiency and sustainability. Catalytic N-alkylation of amines using alcohols, often termed the "borrowing hydrogen" or "hydrogen autotransfer" methodology, presents a green alternative to traditional alkylation with alkyl halides. acs.org
In this approach, 1-(4-methylphenyl)propylamine could be reacted with propan-1-ol in the presence of a transition metal catalyst, such as those based on ruthenium, iridium, or nickel. acs.orgresearchgate.net The catalyst temporarily oxidizes the alcohol to an aldehyde (propanal). This aldehyde then reacts with the primary amine to form an imine, which is subsequently reduced by the hydrogen that was "borrowed" from the alcohol. The only byproduct of this atom-economical process is water. nih.gov This method avoids the use of stoichiometric reagents and the formation of salt byproducts. researchgate.net
| Method | Reactants | Catalyst/Reagent | Key Features |
| Borrowing Hydrogen | 1-(4-Methylphenyl)propylamine, Propan-1-ol | Transition metal (e.g., Ru, Ir) | Atom-economical, produces only water as a byproduct. nih.gov |
| Transfer Hydrogenation | Imine Intermediate, Hydrogen Donor (e.g., Formic Acid) | Metal Catalyst | Avoids the use of high-pressure gaseous hydrogen. |
| Catalytic Reduction | Imine Intermediate, H₂ | Metal Catalyst (e.g., Pd/C, Pt/C, Raney Nickel) | A common method for reducing imines. google.comgoogle.com |
Precursor Chemistry and Intermediate Derivatization
The properties and reactivity of precursor molecules are fundamental to the successful synthesis of the target amine. Ketones and imines are the most critical precursors in the context of reductive amination pathways.
The key ketone precursor for the synthesis of 1-(4-Methylphenyl)propylamine via reductive amination is 4'-methylpropiophenone, also known as 1-(4-methylphenyl)propan-1-one. chemicalbook.commatrix-fine-chemicals.com This aromatic ketone serves as a versatile building block in organic synthesis. chemicalbook.com
4'-Methylpropiophenone can be synthesized via a Friedel-Crafts acylation reaction between toluene and propionyl chloride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃). chemicalbook.com In the context of the target amine synthesis, the carbonyl group of 4'-methylpropiophenone is the electrophilic site that reacts with the nucleophilic propylamine to initiate the reductive amination sequence. The reactivity of this ketone is influenced by the electron-donating methyl group on the phenyl ring.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂O matrix-fine-chemicals.com |
| Molecular Weight | 148.20 g/mol matrix-fine-chemicals.com |
| Appearance | Colorless to pale yellow liquid chemicalbook.com |
| Boiling Point | 238–239 °C chemicalbook.com |
| Density | 1.004 g/mL at 25 °C chemicalbook.com |
Imine intermediates are central to the synthesis of amines via reductive amination. nih.gov The formation of an imine, or Schiff base, occurs through the condensation of a primary amine with a ketone or aldehyde. wikipedia.org In the synthesis of 1-(4-Methylphenyl)propylamine from 4'-methylpropiophenone and propylamine, the corresponding imine intermediate, N-(1-(4-methylphenyl)propylidene)propan-1-amine, is formed.
Asymmetric Synthesis and Chiral Induction
The creation of a specific stereoisomer of 1-(4-Methylphenyl)propylamine hinges on the principles of asymmetric synthesis and chiral induction. These strategies are fundamental in medicinal and materials chemistry, where the biological activity or material properties of a compound are often dependent on its three-dimensional structure.
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from a prochiral precursor. For the synthesis of chiral amines, several powerful methods have been developed, with asymmetric reductive amination and asymmetric hydrogenation of imines being particularly prominent. These methods typically employ a chiral catalyst, often a transition metal complex with a chiral ligand, to create a chiral environment that favors the formation of one enantiomer over the other.
A plausible and efficient route to enantiomerically enriched 1-(4-Methylphenyl)propylamine would involve a two-step sequence starting from the prochiral ketone, 1-(p-tolyl)propan-1-one. The initial step would be the asymmetric synthesis of the chiral primary amine, (R)- or (S)-1-(p-tolyl)propan-1-amine. This can be achieved through the direct asymmetric reductive amination of 1-(p-tolyl)propan-1-one with an ammonia (B1221849) source. This reaction is often catalyzed by transition metal complexes, such as those based on iridium, rhodium, or ruthenium, in combination with a chiral phosphine ligand. The choice of metal and ligand is crucial for achieving high enantioselectivity.
Following the formation of the chiral primary amine, the second step would involve its selective N-propylation to yield the final product, 1-(4-Methylphenyl)propylamine. This can be accomplished through various methods, including reductive amination with propanal or direct alkylation with a propyl halide. Care must be taken during this step to avoid racemization of the newly formed stereocenter.
A variety of chiral phosphoramidite ligands, which are readily prepared and easily modified, have been successfully applied in the direct asymmetric reductive amination of ketones to afford the corresponding chiral tertiary amines with high stereoselectivity. nih.gov
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Ir-Phosphoramidite | 1-(p-tolyl)propan-1-one | (S)-N-Methyl-1-(p-tolyl)propan-1-amine | 91% | nih.gov |
| Ru-f-binaphane | Aryl Alkyl Ketones | Chiral Primary Amines | up to >99% |
This table presents data for analogous reactions to illustrate the potential enantioselectivities achievable with these catalytic systems.
An alternative and widely used strategy in asymmetric synthesis is the temporary incorporation of a chiral auxiliary into the molecule. wikipedia.orgsigmaaldrich.com This auxiliary directs the stereochemical outcome of subsequent reactions, and is then removed to yield the desired enantiomerically pure product. For the synthesis of chiral amines like 1-(4-Methylphenyl)propylamine, chiral auxiliaries such as pseudoephedrine and its analogue pseudoephenamine have proven to be highly effective. nih.govharvard.edu
The synthesis would commence with the acylation of the chiral auxiliary, for instance, (1R,2R)-pseudoephedrine, with a suitable carboxylic acid derivative to form a chiral amide. The α-proton of this amide can be selectively removed by a strong, non-nucleophilic base to form a chiral enolate. This enolate then undergoes a highly diastereoselective alkylation with an appropriate electrophile. The stereochemical outcome of this alkylation is controlled by the chiral auxiliary, which effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. wikipedia.org
In the context of synthesizing 1-(4-Methylphenyl)propylamine, one could envision a synthetic route starting with the attachment of a propionyl group to the pseudoephedrine auxiliary. Subsequent diastereoselective methylation of the resulting amide enolate would establish the desired stereocenter. Following the alkylation, the chiral auxiliary is cleaved to afford the corresponding chiral carboxylic acid. This acid can then be converted to the target amine through standard functional group transformations, such as a Curtius or Hofmann rearrangement to the primary amine, followed by N-propylation.
Pseudoephenamine has emerged as a particularly advantageous chiral auxiliary as it is not subject to the same regulatory restrictions as pseudoephedrine and often provides equal or superior diastereoselectivities in alkylation reactions. nih.govharvard.edu Amides derived from pseudoephenamine also tend to be more crystalline, facilitating purification by recrystallization. nih.gov
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| (1S,2S)-Pseudoephedrine | Benzyl bromide | >99:1 | |
| (1S,2S)-Pseudoephenamine | Methyl iodide | 97:3 | nih.gov |
| (1S,2S)-Pseudoephenamine | Ethyl iodide | 98:2 | nih.gov |
This table illustrates the high diastereoselectivities achievable in the alkylation of amides derived from pseudoephedrine and pseudoephenamine.
Advanced Analytical Characterization in Academic Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of a compound. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their atomic composition and bonding arrangements.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Although experimental data for 1-(4-Methylphenyl)propylamine is not widely published, a predicted spectrum can be constructed based on the analysis of structurally similar compounds.
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons of the 1,4-disubstituted (para) ring typically appear as a pair of doublets (an AA'BB' system). The single proton on the chiral carbon (the benzylic proton) would likely appear as a multiplet due to coupling with adjacent protons. The protons of the two different propyl groups and the methyl group on the phenyl ring would also have characteristic chemical shifts and splitting patterns.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are influenced by the local electronic environment, allowing for the identification of aromatic, aliphatic, and benzylic carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(4-Methylphenyl)propylamine
| Atom Type | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic | Ar-H (2H, ortho to alkyl) | ~7.15 (d) | ~129.5 |
| Aromatic | Ar-H (2H, meta to alkyl) | ~7.10 (d) | ~128.0 |
| Aromatic | Ar-C (Quaternary, C-CH) | - | ~138.0 |
| Aromatic | Ar-C (Quaternary, C-CH₃) | - | ~136.0 |
| Benzylic | CH-N | ~3.5 - 3.8 (m) | ~60.0 - 65.0 |
| Aliphatic | N-CH₂-CH₂-CH₃ | ~2.4 - 2.6 (t) | ~50.0 - 55.0 |
| Aliphatic | N-CH₂-CH₂-CH₃ | ~1.4 - 1.6 (m) | ~20.0 - 25.0 |
| Aliphatic | N-CH₂-CH₂-CH₃ | ~0.8 - 1.0 (t) | ~11.0 - 14.0 |
| Aliphatic | CH-CH₂-CH₃ | ~1.6 - 1.8 (m) | ~25.0 - 30.0 |
| Aliphatic | CH-CH₂-CH₃ | ~0.8 - 1.0 (t) | ~10.0 - 13.0 |
| Aliphatic | Ar-CH₃ | ~2.30 (s) | ~21.0 |
| Amine | N-H | ~1.0 - 2.5 (broad s) | - |
Predicted values are based on analogous structures and may vary depending on solvent and experimental conditions.
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is commonly employed, which involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in predictable ways.
The molecular ion (M•+) of 1-(4-Methylphenyl)propylamine would have an odd integer mass, consistent with the nitrogen rule for compounds containing a single nitrogen atom. The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. The preferential loss of the largest alkyl substituent typically results in the most abundant fragment ion, known as the base peak. libretexts.orgmiamioh.edu Other fragmentations, such as those involving the aromatic ring, can also provide valuable structural information. aip.org
Table 2: Predicted Key Fragments in the EI Mass Spectrum of 1-(4-Methylphenyl)propylamine
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 191 | [C₁₃H₂₁N]•+ | Molecular Ion (M•+) |
| 162 | [M - C₂H₅]⁺ | Alpha-cleavage: loss of an ethyl radical from the main propyl chain. |
| 148 | [M - C₃H₇]⁺ | Alpha-cleavage: loss of a propyl radical from the N-propyl group (likely base peak). |
| 105 | [C₈H₉]⁺ | Cleavage of the C-N bond, forming a 4-methylphenylethyl cation. |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. This technique is highly effective for identifying the functional groups present in a compound.
For 1-(4-Methylphenyl)propylamine, a secondary amine, the most characteristic absorption would be a single, weak-to-moderate N-H stretching band. orgchemboulder.comlibretexts.orgspectroscopyonline.com Other key absorptions include those for aromatic and aliphatic C-H bonds, C=C bonds within the aromatic ring, and the C-N bond. The substitution pattern on the benzene ring can also be inferred from the C-H out-of-plane bending vibrations. study.com
Table 3: Characteristic Infrared (IR) Absorption Bands for 1-(4-Methylphenyl)propylamine
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 3350 - 3310 | N-H Stretch (Secondary Amine) | Weak - Medium |
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 2960 - 2850 | Aliphatic C-H Stretch (CH₃, CH₂, CH) | Strong |
| ~1610, ~1515 | Aromatic C=C Ring Stretch | Medium |
| 1470 - 1430 | Aliphatic C-H Bend | Medium |
| 1335 - 1250 | Aromatic C-N Stretch | Strong |
Chromatographic Techniques for Separation and Purity Analysis
Chromatography is used to separate, identify, and quantify the components of a mixture. For a pure compound, it is essential for assessing purity and developing methods for its quantification in more complex matrices.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating aromatic amines.
In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 or C8 column) is used with a polar mobile phase. thermofisher.cnnih.gov The analysis of basic compounds like amines can be challenging due to interactions with residual silanol groups on the silica-based stationary phase, which can lead to poor peak shape (tailing). This is often mitigated by using a high-purity, end-capped column and carefully controlling the mobile phase pH. biotage.comwaters.com Using a slightly basic mobile phase (e.g., pH 9.5) can neutralize the amine, increasing its retention and improving peak symmetry. waters.com Alternatively, an acidic mobile phase with an ion-pairing agent can be used. Detection is typically achieved using a UV-Vis detector set to a wavelength where the 4-methylphenyl chromophore absorbs, such as 254 nm.
Table 4: Typical RP-HPLC Parameters for the Analysis of 1-(4-Methylphenyl)propylamine
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and an aqueous buffer (e.g., 10 mM Ammonium (B1175870) Bicarbonate, pH 9.5) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While highly effective, the direct analysis of amines by GC can be problematic due to their basicity and polarity, which causes adsorption onto the column's stationary phase, resulting in significant peak tailing. labrulez.com
To overcome these issues, specialized columns are often required. Capillary columns are preferred over packed columns for their higher resolution and efficiency. phenomenex.compharmaguru.co For amine analysis, a base-deactivated stationary phase is crucial. Common choices include columns with a polyethylene glycol (wax) phase or specialized phases chemically bonded with basic compounds to mask active sites. labrulez.comchromforum.org Another strategy involves the chemical derivatization of the amine (e.g., through acylation) to form a less polar, more volatile derivative with improved chromatographic properties. jcami.eumostwiedzy.pl Flame Ionization Detection (FID) is commonly used for its robust response to hydrocarbons, while a Nitrogen-Phosphorus Detector (NPD) can provide enhanced sensitivity and selectivity for nitrogen-containing compounds.
Table 5: Typical GC Parameters for the Analysis of 1-(4-Methylphenyl)propylamine
| Parameter | Condition |
|---|---|
| Column | Capillary column with a base-deactivated stationary phase (e.g., DB-5ms, ZB-5MSi, or a specialized amine column) |
| Injector | Split/Splitless, 250 °C |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1.2 mL/min) |
| Oven Program | Start at 100 °C, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) at 300 °C or Nitrogen-Phosphorus Detector (NPD) |
Ultra-Performance Liquid Chromatography (UPLC) Techniques
There is no specific UPLC analytical method development or application data found in peer-reviewed literature for 1-(4-Methylphenyl)propylamine. While UPLC is a powerful and widely used technique for the separation and analysis of small organic molecules, including chiral amines, specific methodologies detailing column chemistries, mobile phase compositions, gradient programs, and detection parameters for this compound are not publicly available.
X-ray Crystallography for Solid-State Structure Determination
A search of crystallographic databases and the broader scientific literature did not yield any results for the single-crystal X-ray diffraction analysis of 1-(4-Methylphenyl)propylamine. Consequently, there is no experimentally determined data on its crystal system, space group, unit cell dimensions, or the precise three-dimensional arrangement of its atoms in the solid state.
Methods for Assessment of Stereochemical Purity
While general methods for the stereochemical purity assessment of chiral amines are well-established, including chiral chromatography (both HPLC and UPLC) and derivatization with chiral reagents followed by achiral chromatography, no studies applying these techniques specifically to 1-(4-Methylphenyl)propylamine have been published. Therefore, there are no specific methods or data available regarding the enantiomeric or diastereomeric purity of this compound.
Due to the lack of available research, data tables and detailed research findings for the advanced analytical characterization of 1-(4-Methylphenyl)propylamine cannot be provided.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations on 1-(4-Methylphenyl)propylamine
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, can predict various molecular attributes from first principles.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. Despite its broad applicability in predicting geometries, energies, and other properties of organic molecules, specific DFT studies on 1-(4-Methylphenyl)propylamine have not been reported in peer-reviewed literature. Such a study would typically involve optimizing the molecular geometry to find the lowest energy conformation and calculating properties such as vibrational frequencies, electrostatic potential, and thermodynamic parameters.
Molecular Orbital Analysis and Electronic Structure Predictions
An analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and reactivity. For 1-(4-Methylphenyl)propylamine, a molecular orbital analysis would shed light on the electron distribution and the regions of the molecule most likely to participate in chemical reactions. However, dedicated research detailing the electronic structure and molecular orbitals of this specific compound is not currently available.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are computational techniques used to study the physical movements of atoms and molecules over time. These methods are instrumental in understanding the conformational flexibility of a molecule and its interactions with its environment.
For 1-(4-Methylphenyl)propylamine, molecular dynamics simulations could provide insights into its conformational landscape, identifying the most stable arrangements of its constituent atoms. Such simulations would also be valuable in studying its potential interactions with biological macromolecules or other chemical species. At present, there are no published molecular modeling or dynamics simulation studies specifically focused on this compound.
Prediction of Reactivity and Mechanistic Pathways
Computational chemistry is also a powerful tool for predicting the reactivity of a molecule and elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing a detailed picture of how a reaction proceeds.
In the case of 1-(4-Methylphenyl)propylamine, computational methods could be employed to predict its reactivity towards various reagents and to explore potential metabolic pathways. This could involve modeling reactions such as N-dealkylation, aromatic hydroxylation, or oxidation. The absence of specific computational studies on this molecule means that its reactivity and potential mechanistic pathways have not been theoretically characterized in the scientific literature.
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Reactivity of the Secondary Amine Functionality
The defining characteristic of the secondary amine in 1-(4-Methylphenyl)propylamine is the lone pair of electrons on the nitrogen atom, which allows it to act as a nucleophile or a base. libretexts.org As a nucleophile, it can attack electron-deficient centers, leading to the formation of new covalent bonds.
Key nucleophilic reactions include:
Alkylation: The amine can react with alkyl halides, such as bromoethane, in a nucleophilic substitution reaction. libretexts.orgchemguide.co.uk The nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This initially forms a trialkylammonium salt. chemguide.co.uk In the presence of a base (or excess amine), this salt is deprotonated to yield a tertiary amine. libretexts.org Further reaction can lead to the formation of a quaternary ammonium (B1175870) salt. chemistrystudent.com
Acylation: Reaction with acylating agents like acid chlorides or acid anhydrides results in the formation of an N,N-disubstituted amide. britannica.com This is a significant reaction for primary and secondary amines, where a hydrogen atom on the nitrogen is replaced by an acyl group. britannica.com
Reaction with Carbonyls: While primary amines react with aldehydes and ketones to form imines, secondary amines react reversibly with these carbonyl compounds to form enamines, provided there is a proton on the alpha-carbon of the carbonyl compound. libretexts.org
Reaction with Nitrous Acid: Secondary amines, both aliphatic and aromatic, react with nitrous acid (HNO₂) to form N-nitroso compounds, commonly known as nitrosamines. britannica.com
| Reactant | Product Type | General Mechanism |
|---|---|---|
| Alkyl Halide (e.g., R'-X) | Tertiary Amine / Quaternary Ammonium Salt | Nucleophilic Substitution (SN2) libretexts.org |
| Acyl Chloride (e.g., R'-COCl) | N,N-Disubstituted Amide | Nucleophilic Acyl Substitution britannica.com |
| Aldehyde/Ketone | Enamine (if α-H is present on carbonyl) | Acid-catalyzed addition-elimination libretexts.org |
| Nitrous Acid (HNO2) | N-Nitrosamine | Nitrosation britannica.com |
Oxidation Reactions and Oxidative Transformations
The secondary amine group and the benzylic position of the 1-(4-methylphenyl)propyl group are susceptible to oxidation. The specific product depends on the oxidizing agent and reaction conditions.
Oxidation to Imines: The oxidation of secondary benzylic amines can lead to the formation of imines. researchgate.net This transformation can be achieved using various catalytic systems, including those based on transition metals or metal-free approaches. researchgate.netadvanceseng.com For instance, aerobic oxidation catalyzed by certain metal complexes can selectively convert benzylic amines to their corresponding imines. advanceseng.com Metal-free methods often employ oxidants like hydrogen peroxide (H₂O₂) or hypervalent iodine compounds. researchgate.net
Oxidation to Hydroxylamines: Peroxy acids can oxidize secondary amines to form hydroxylamines of the type R₂NOH. britannica.com
Oxidative C-N Bond Cleavage: Under certain conditions, such as electrochemical oxidation, the benzylic carbon-nitrogen bond can be cleaved. mdpi.com This process typically involves a single-electron oxidation at the anode to form a nitrogen radical cation, followed by steps that lead to the cleavage of the C-N bond, ultimately yielding a carbonyl compound and a primary amine fragment. mdpi.com
| Oxidizing System | Major Product | Notes |
|---|---|---|
| Catalytic Aerobic Oxidation | Imine | Often utilizes transition metal catalysts (e.g., Ru, Fe) to facilitate the reaction with atmospheric oxygen. researchgate.netadvanceseng.com |
| Hydrogen Peroxide (H2O2) | Imine | Can proceed without a metal catalyst under suitable conditions. researchgate.net |
| Peroxy Acids (e.g., m-CPBA) | Hydroxylamine | A common method for N-oxidation. britannica.com |
| Electrochemical Oxidation | Carbonyl Compound + Amine Fragment | Achieves selective oxidative cleavage of the benzylic C-N bond. mdpi.com |
Reduction Transformations of Related Amine Derivatives
While the amine itself is in a reduced state, its derivatives, such as imines and amides (formed via oxidation and acylation, respectively), can be reduced to form amines.
Reduction of Imines: An imine derivative of 1-(4-Methylphenyl)propylamine could be reduced back to the parent secondary amine. This is a common method for synthesizing amines. organic-chemistry.org The reduction of the C=N double bond can be accomplished through various methods, including:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like Palladium (Pd), Platinum (Pt), or Nickel (Ni).
Hydride Reducing Agents: Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for imine reduction. organic-chemistry.org
Transfer Hydrogenation: Using a hydrogen donor like formic acid in the presence of a suitable catalyst. organic-chemistry.org
Reduction of Amides: An amide formed from the acylation of 1-(4-Methylphenyl)propylamine can be reduced to a tertiary amine. This requires a strong reducing agent, as amides are relatively unreactive. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation, effectively reducing the carbonyl group to a methylene (B1212753) (CH₂) group. chemistrysteps.com
Substitution Reactions Involving the Amine Group
The amine group can participate in substitution reactions either as the incoming nucleophile or, less commonly, as a leaving group.
Amine as a Nucleophile: As detailed in section 5.1, the most common substitution reaction is where the amine's lone pair acts as a nucleophile, attacking an electrophilic carbon and displacing a leaving group, such as in the alkylation with alkyl halides. libretexts.orgchemguide.co.uk This can also occur in nucleophilic aromatic substitution, where the amine displaces a halide or other suitable leaving group from an activated aromatic ring. fishersci.co.ukmasterorganicchemistry.com
Amine as a Leaving Group: The amine functional group (R₂NH) and its corresponding anion (R₂N⁻) are very poor leaving groups. libretexts.org Therefore, the amine group itself does not typically act as a leaving group in nucleophilic substitution or elimination reactions. libretexts.org To be converted into a good leaving group, the nitrogen must be transformed into a positively charged species. This is achieved by exhaustive alkylation to form a quaternary ammonium salt. This salt, when treated with a strong base like silver oxide and heated, can undergo an elimination reaction (Hofmann elimination) where a tertiary amine is the leaving group. libretexts.org
Coordination Chemistry and Ligand Complexation Studies
The lone pair of electrons on the nitrogen atom allows 1-(4-Methylphenyl)propylamine to function as a Lewis base, enabling it to act as a ligand in coordination chemistry. youtube.com It can donate its electron pair to a vacant orbital of a metal ion (a Lewis acid) to form a coordinate covalent bond. youtube.com
Ligand Behavior: As a ligand, 1-(4-Methylphenyl)propylamine would be classified as a monodentate ligand, meaning it forms one bond to the central metal ion. youtube.com The presence of bulky alkyl and aryl groups can influence its coordination properties through steric effects, potentially affecting the stability and geometry of the resulting metal complex.
Formation of Complex Ions: It is expected to form coordination complexes, or complex ions, with a variety of transition metal ions. The number of ligands that bind to the central metal ion is known as the coordination number. youtube.com
Coordination Geometries: Depending on the metal ion and the coordination number, various geometries can be adopted. Common coordination numbers of 2, 4, and 6 lead to linear, tetrahedral or square planar, and octahedral geometries, respectively. youtube.com While specific studies on 1-(4-Methylphenyl)propylamine as a ligand are not widely documented, its behavior can be inferred from the extensive coordination chemistry of other secondary amines and N-alkyl arylamines. nih.govnumberanalytics.com
In Vitro Biological Interactions and Mechanistic Research
Molecular Interactions with Biological Targets (e.g., Enzymes, Receptors)
No peer-reviewed studies detailing the ligand-binding properties of 1-(4-Methylphenyl)propylamine at specific biological targets, such as receptors or transporters, have been identified. Research characterizing its affinity (e.g., Kᵢ, Kₔ, or IC₅₀ values) for any molecular target is not present in the current scientific literature.
There is no available data from in vitro assays describing the effects of 1-(4-Methylphenyl)propylamine on the activity of specific enzymes. Studies that would elucidate its potential as an enzyme inhibitor or activator have not been published.
Cellular Uptake and Distribution Studies in In Vitro Systems
Scientific investigations into the cellular uptake mechanisms and intracellular distribution of 1-(4-Methylphenyl)propylamine in cultured cell lines are absent from the public record. There is no information regarding its ability to cross cellular membranes or its accumulation within specific organelles.
Structure-Activity Relationship (SAR) Studies of 1-(4-Methylphenyl)propylamine Analogues
A formal Structure-Activity Relationship (SAR) analysis for 1-(4-Methylphenyl)propylamine and its analogues has not been published. Such studies are crucial for understanding how chemical structure relates to biological activity.
Due to the absence of baseline in vitro biological data for the parent compound, there are no available studies that explore how modifications to its chemical structure—such as altering the propyl groups or substituting the methylphenyl moiety—affect biological responses.
The 1-(4-Methylphenyl)propylamine molecule possesses a chiral center. However, no research has been published that investigates the influence of its stereoisomers (enantiomers) on molecular recognition and interaction with biological targets. It is well-established that stereochemistry can be a critical determinant of pharmacological activity, but this has not been explored for this specific compound.
Metabolism and Biotransformation Pathways in Vitro
Enzymatic Metabolism of 1-(4-Methylphenyl)propylamine in Subcellular Fractions (e.g., Liver Microsomes)
Studies using subcellular fractions like human liver microsomes (HLM) are crucial for identifying the primary enzymes involved in the initial stages of drug metabolism. For amphetamine-type compounds, these studies consistently highlight the roles of CYP and FMO enzymes. nii.ac.jp
The cytochrome P450 superfamily is a major contributor to the Phase I metabolism of a vast number of xenobiotics, including amphetamine derivatives. nih.govmdpi.com For compounds structurally related to 1-(4-Methylphenyl)propylamine, the CYP2D6 isoenzyme is particularly significant. nii.ac.jpscirp.org
Research on 4-substituted methamphetamines has shown that CYP2D6 is the dominant enzyme responsible for catalyzing both N-demethylation and aromatic hydroxylation. nii.ac.jpscirp.org Studies on 4-methylamphetamine (4-MA) specifically implicated CYP2D6 in its aromatic hydroxylation. researchgate.netnih.gov Given the structural similarities, it is highly probable that CYP2D6 plays a primary role in the metabolism of 1-(4-Methylphenyl)propylamine, mediating N-depropylation and hydroxylation reactions. Other CYP isozymes may also contribute to a lesser extent.
Table 1: Predicted Role of CYP450 Enzymes in the Metabolism of 1-(4-Methylphenyl)propylamine
| Enzyme Family | Predicted Metabolic Reaction | Supporting Evidence from Analogues |
|---|---|---|
| Cytochrome P450 (CYP) | N-dealkylation (N-depropylation) | CYP2D6 is a major catalyst for N-demethylation of 4-substituted methamphetamines. nii.ac.jpscirp.org |
| Aromatic Hydroxylation | CYP2D6 is involved in the aromatic hydroxylation of 4-methylamphetamine. nih.gov |
Flavin-containing monooxygenases (FMOs) are another critical class of Phase I enzymes located in the endoplasmic reticulum that oxidize soft nucleophiles, particularly nitrogen and sulfur atoms in xenobiotics. nih.govwikipedia.orgucl.ac.uk FMOs catalyze the N-oxygenation of many secondary and tertiary amines to form products such as hydroxylamines and N-oxides. nih.govnih.gov
Unlike CYPs, the catalytic cycle of FMOs involves the activation of oxygen prior to substrate binding, allowing them to oxygenate a broad range of nucleophilic compounds that can access the active site. nih.gov While CYPs are also capable of N-oxidation, FMOs are often a key contributor to the formation of N-oxygenated metabolites for secondary amines. researchgate.net Therefore, it is expected that FMOs contribute to the biotransformation of 1-(4-Methylphenyl)propylamine, leading to the formation of N-hydroxy-1-(4-methylphenyl)propylamine.
Identification and Characterization of 1-(4-Methylphenyl)propylamine Metabolites
Based on the known metabolic pathways of similar amphetamine analogues, the biotransformation of 1-(4-Methylphenyl)propylamine is expected to produce several key metabolites through N-dealkylation, hydroxylation, and N-oxygenation. researchgate.netnih.gov
N-dealkylation, the cleavage of a C-N bond to remove an alkyl group, is a common metabolic route for many pharmaceuticals and xenobiotics containing amine functional groups. nih.govresearchgate.net For N-alkylated amphetamines, this pathway is predominantly catalyzed by CYP enzymes, particularly CYP2D6. nii.ac.jpscirp.org
In the case of 1-(4-Methylphenyl)propylamine, N-dealkylation would involve the removal of the N-propyl group to yield the primary amine metabolite, 1-(4-methylphenyl)propylamine. This process is analogous to the well-documented N-demethylation of methamphetamine to amphetamine. nii.ac.jp
Hydroxylation is a major metabolic pathway that introduces a hydroxyl group into a compound, increasing its water solubility. For amphetamine analogues with a phenyl ring, this can occur at either the aromatic ring or an aliphatic side chain.
Studies on 4-methylamphetamine have identified several hydroxylation pathways, including:
Aromatic hydroxylation on the phenyl ring. researchgate.netnih.gov
Hydroxylation of the tolyl-methyl group , which can be further oxidized to form the corresponding carboxylic acid metabolite (4-(2-aminopropyl)benzoic acid). researchgate.netnih.gov
Following these Phase I hydroxylation reactions, the resulting metabolites can undergo Phase II conjugation. The hydroxyl groups are often conjugated with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to form highly water-soluble compounds that are readily excreted. researchgate.netnih.gov
The nitrogen atom in 1-(4-Methylphenyl)propylamine is a nucleophilic center susceptible to oxidation. This reaction, catalyzed by both CYP and FMO enzymes, can lead to the formation of N-oxygenated metabolites. nih.govresearchgate.net The metabolism of N-(n-propyl)amphetamine has been shown to yield N-oxygenated products. nih.gov For 1-(4-Methylphenyl)propylamine, the expected N-oxygenated metabolite is N-hydroxy-1-(4-methylphenyl)propylamine.
Table 2: Summary of Predicted Metabolic Pathways and Metabolites for 1-(4-Methylphenyl)propylamine
| Metabolic Pathway | Description | Predicted Metabolite(s) | Primary Enzymes Involved |
|---|---|---|---|
| N-Dealkylation | Removal of the N-propyl group. | 1-(4-Methylphenyl)propylamine | CYP (especially CYP2D6) |
| Aromatic Hydroxylation | Addition of a hydroxyl group to the phenyl ring. | Hydroxy-1-(4-methylphenyl)propylamine | CYP (especially CYP2D6) |
| Aliphatic Hydroxylation | Addition of a hydroxyl group to the tolyl-methyl group. | 1-(4-(Hydroxymethyl)phenyl)propylamine | CYP |
| Oxidation | Further oxidation of the hydroxylated methyl group. | 4-(1-(Propylamino)propyl)benzoic acid | Alcohol/Aldehyde Dehydrogenases |
| N-Oxygenation | Addition of an oxygen atom to the nitrogen. | N-Hydroxy-1-(4-methylphenyl)propylamine | FMO, CYP |
| Conjugation (Phase II) | Addition of glucuronic acid or sulfate to hydroxylated metabolites. | Glucuronide and sulfate conjugates | UGTs, SULTs |
Species-Specific Metabolic Differences Observed in In Vitro Models
The in vitro metabolism of 1-(4-Methylphenyl)propylamine, a secondary amine with structural similarities to other N-alkylated phenethylamine (B48288) derivatives, is anticipated to proceed through several key biotransformation pathways. While direct metabolic studies on this specific compound are not extensively documented in publicly available literature, inferences can be drawn from research on analogous structures, such as N-propylamphetamine and other N,N-dialkylated amphetamines. The primary metabolic routes are expected to involve N-dealkylation and aromatic hydroxylation, with potential for other minor pathways. The activity of cytochrome P450 (CYP) enzymes is central to these transformations, and notable species-specific differences in the expression and activity of these enzymes can lead to distinct metabolic profiles in various in vitro models. nih.gov
In vitro studies utilizing liver homogenates and microsomal preparations from different species have demonstrated marked variations in the metabolism of amphetamine-like compounds. nih.gov For instance, research on N-n-propylamphetamine revealed that the extent of deamination was significantly different between rabbits, rats, and guinea pigs, with rabbit liver homogenates showing a much greater capacity for this metabolic step. nih.gov Such differences are often attributed to the varying activities of specific CYP isozymes, like CYP2D6 in humans, which is a key enzyme in the metabolism of many amphetamine derivatives. nii.ac.jpnih.govscirp.org
The primary predicted metabolic pathways for 1-(4-Methylphenyl)propylamine are N-depropylation, leading to the formation of 1-(4-methylphenyl)propan-1-amine (B67982), and aromatic hydroxylation at the phenyl ring. Given the presence of two propyl groups, sequential dealkylation could also occur.
Predicted Metabolic Pathways of 1-(4-Methylphenyl)propylamine in Liver Microsomes
| Metabolic Pathway | Parent Compound | Primary Metabolite | Secondary Metabolite | Key Enzyme Family |
| N-Depropylation | 1-(4-Methylphenyl)propylamine | 1-(4-Methylphenyl)propan-1-amine | Amphetamine | Cytochrome P450 (CYP) |
| Aromatic Hydroxylation | 1-(4-Methylphenyl)propylamine | 4-(1-(Propylamino)propyl)benzyl alcohol | - | Cytochrome P450 (CYP) |
| N-Oxidation | 1-(4-Methylphenyl)propylamine | N-hydroxy-1-(4-methylphenyl)propylamine | - | Cytochrome P450 (CYP), Flavin-containing monooxygenase (FMO) |
Research on structurally similar compounds suggests that the rate and extent of these metabolic reactions can differ significantly across species. For example, studies with N,N-dialkylated amphetamines using human CYP2D6 expressed in a cell line showed efficient N-dealkylation but no aromatic hydroxylation. nih.gov In contrast, studies with rat liver homogenates on N-propylamphetamine identified N-oxygenated products. nih.gov
These variations underscore the importance of selecting appropriate animal models for toxicological studies by comparing their in vitro metabolic profiles to that of humans. europa.eu The following table summarizes the anticipated species-specific differences in the in vitro metabolism of 1-(4-Methylphenyl)propylamine based on findings for analogous compounds.
Anticipated Species-Specific Differences in the In Vitro Metabolism of 1-(4-Methylphenyl)propylamine
| Species | In Vitro Model | Major Predicted Metabolic Pathway | Minor Predicted Metabolic Pathway(s) | Anticipated Rate of Metabolism |
| Human | Liver Microsomes, Recombinant CYP2D6 | N-Depropylation | Aromatic Hydroxylation | Moderate to High (CYP2D6 dependent) |
| Rat | Liver Homogenates | N-Depropylation, N-Oxidation | Aromatic Hydroxylation | Moderate |
| Rabbit | Liver Homogenates | N-Depropylation (extensive) | Aromatic Hydroxylation | High |
| Guinea Pig | Liver Homogenates | N-Depropylation | Aromatic Hydroxylation | Low to Moderate |
It is important to note that these predicted differences are based on extrapolations from related compounds. The actual metabolic profile of 1-(4-Methylphenyl)propylamine may exhibit unique characteristics. Further empirical studies using in vitro models from various species would be necessary to definitively characterize its biotransformation and elucidate the precise species-specific differences.
Applications in Synthetic Organic Chemistry and Catalysis
1-(4-Methylphenyl)propylamine as a Synthetic Building Block
While specific, dedicated research on the application of 1-(4-Methylphenyl)propylamine as a synthetic building block is not extensively documented in publicly available literature, its structural features suggest its potential utility in organic synthesis. As a secondary amine, it possesses a nucleophilic nitrogen atom that can participate in a variety of bond-forming reactions. The presence of the p-tolyl group and the propyl substituents allows for modifications to tune its steric and electronic properties.
A plausible and common method for the synthesis of this compound is the reductive amination of 4-methylpropiophenone with propylamine (B44156). wikipedia.org This reaction involves the initial formation of an imine intermediate, which is then reduced to the final amine product. Various reducing agents can be employed for this transformation, including sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation. wikipedia.orgorganic-chemistry.org
The general class of N-alkyl-1-arylalkylamines, to which 1-(4-Methylphenyl)propylamine belongs, are valuable intermediates in the synthesis of more complex molecules. nih.gov They can undergo N-alkylation, N-acylation, and other functional group transformations at the nitrogen atom, making them versatile precursors for a range of derivatives.
Utilization in the Construction of More Complex Molecular Architectures
The structural scaffold of 1-(4-Methylphenyl)propylamine can be incorporated into larger and more complex molecular architectures. The secondary amine functionality serves as a key handle for derivatization. For instance, it can be used in coupling reactions to introduce the 1-(4-methylphenyl)propyl moiety into a larger molecule.
While direct examples involving this specific compound are scarce, analogous structures are utilized in the synthesis of pharmacologically active compounds and other functional organic materials. The general strategy involves leveraging the reactivity of the N-H bond to connect the amine to other molecular fragments.
Role as a Chiral Auxiliary or Catalyst in Asymmetric Organic Transformations
The carbon atom attached to the nitrogen and the p-tolyl group in 1-(4-Methylphenyl)propylamine is a stereocenter. If this compound is resolved into its individual enantiomers, it has the potential to be used as a chiral auxiliary or a chiral ligand in asymmetric catalysis. Chiral amines are fundamental in asymmetric synthesis, where they can control the stereochemical outcome of a reaction. sigmaaldrich.com
Chiral auxiliaries are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. sigmaaldrich.com After the desired stereochemistry is achieved, the auxiliary is cleaved from the product. The 1-phenylethylamine (B125046) scaffold, which is structurally related to the core of 1-(4-Methylphenyl)propylamine, is a well-known and widely used chiral auxiliary. sigmaaldrich.com
Furthermore, chiral amines can be used as ligands for metal catalysts in a variety of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The nitrogen atom can coordinate to a metal center, creating a chiral environment that influences the stereoselectivity of the catalyzed reaction. Although no specific catalytic applications of 1-(4-Methylphenyl)propylamine have been reported, its structure is consistent with those of known chiral amine ligands and catalysts.
Development of Compound Libraries Based on the 1-(4-Methylphenyl)propylamine Scaffold
The 1-(4-Methylphenyl)propylamine scaffold is amenable to the generation of compound libraries for applications in drug discovery and materials science. By systematically varying the substituents on the aromatic ring and the alkyl groups on the nitrogen atom, a diverse collection of related compounds can be synthesized.
This approach, known as parallel synthesis, allows for the rapid generation of a large number of compounds for screening purposes. The core structure of 1-(4-Methylphenyl)propylamine provides a three-dimensional framework that can be decorated with a variety of functional groups to explore structure-activity relationships.
For example, a library of analogs could be created by:
Introducing different substituents at various positions on the phenyl ring.
Varying the length and branching of the alkyl chains attached to the nitrogen atom.
Replacing the p-tolyl group with other aromatic or heterocyclic systems.
Such libraries could then be screened for biological activity or for specific catalytic properties.
Future Directions and Emerging Research Avenues
Exploration of Novel Green Synthetic Routes
Traditional chemical syntheses of amphetamine derivatives often rely on methods that can be resource-intensive and generate significant chemical waste. The future of synthesizing 1-(4-Methylphenyl)propylamine will likely pivot towards more environmentally benign and sustainable "green" chemistry approaches.
A significant area of exploration is the application of biocatalysis and chemoenzymatic methods . These techniques utilize enzymes or a combination of chemical and enzymatic steps to achieve high selectivity and yield under mild reaction conditions. For the synthesis of chiral amines like 1-(4-Methylphenyl)propylamine, enzymes such as transaminases and amine dehydrogenases are particularly promising. These biocatalysts can facilitate the asymmetric synthesis of the desired stereoisomer, which is crucial for understanding its specific biological activities. Furthermore, the use of whole-cell biocatalysts could streamline the process by providing necessary cofactors and reducing the need for enzyme purification.
Another promising avenue is the development of photoenzymatic systems . By harnessing light energy to drive enzymatic reactions, it may be possible to develop novel synthetic pathways that are both efficient and sustainable. Research in this area could lead to the discovery of new-to-nature enzymatic reactions capable of producing complex molecules like 1-(4-Methylphenyl)propylamine with high precision.
Furthermore, the exploration of sustainable N-alkylation techniques is critical. Traditional N-alkylation methods often involve harsh reagents and produce stoichiometric byproducts. Future research could focus on catalytic methods that utilize more environmentally friendly alkylating agents and generate less waste. For instance, borrowing hydrogen or hydrogen autotransfer catalysis represents a greener alternative for the formation of C-N bonds.
| Green Synthesis Approach | Potential Advantages for 1-(4-Methylphenyl)propylamine Synthesis |
| Biocatalysis/Chemoenzymatic | High stereoselectivity, mild reaction conditions, reduced waste. |
| Photoenzymatic Systems | Use of light as a clean energy source, potential for novel reactions. |
| Sustainable N-Alkylation | Reduced use of hazardous reagents, improved atom economy. |
Advanced Computational Approaches for Predictive Chemical and Biological Modeling
The use of computational chemistry and molecular modeling has become an indispensable tool in modern drug discovery and chemical research. For 1-(4-Methylphenyl)propylamine, these in silico methods offer a powerful means to predict its chemical properties and biological interactions before undertaking costly and time-consuming laboratory experiments.
Molecular dynamics (MD) simulations can provide detailed insights into the binding of 1-(4-Methylphenyl)propylamine to its potential biological targets, such as monoamine transporters. By simulating the dynamic interactions between the ligand and the protein, researchers can elucidate the key residues involved in binding, predict binding affinities, and understand the conformational changes that occur upon binding. This information is invaluable for designing derivatives with altered pharmacological profiles.
Quantum chemical studies , such as Density Functional Theory (DFT), can be employed to investigate the electronic structure of 1-(4-Methylphenyl)propylamine. These calculations can help to understand the relationship between the molecule's electronic properties and its biological activity. For instance, the electron density distribution around the nitrogen atom is known to be a critical determinant of the biological activities of amphetamines. researchgate.net
Furthermore, in silico prediction of metabolism and toxicity is a rapidly advancing field. By using computational models, it is possible to predict the metabolic fate of 1-(4-Methylphenyl)propylamine in the body, identifying potential metabolites and the cytochrome P450 enzymes involved in its biotransformation. Similarly, predictive toxicology models can assess the likelihood of adverse effects, helping to prioritize compounds for further development.
| Computational Approach | Application to 1-(4-Methylphenyl)propylamine Research |
| Molecular Dynamics (MD) | Simulating binding to biological targets (e.g., transporters). |
| Quantum Chemistry (DFT) | Understanding electronic structure-activity relationships. researchgate.net |
| In Silico ADME-Tox | Predicting metabolism, identifying potential metabolites, and assessing toxicity. |
Investigation of Undiscovered In Vitro Biological Interaction Mechanisms
While the primary mechanism of action for many substituted amphetamines involves interaction with monoamine transporters, the specific in vitro biological profile of 1-(4-Methylphenyl)propylamine remains largely uncharacterized. Future research should focus on a comprehensive in vitro pharmacological characterization to uncover its unique interaction mechanisms.
A key area of investigation is the compound's effect on the dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters . Studies on structurally similar N-alkylated 4-methylamphetamines have shown that increasing the length of the N-alkyl chain can shift the compound's activity from a substrate-releaser to a transporter inhibitor. nih.gov For 1-(4-Methylphenyl)propylamine, it is crucial to determine whether it acts as a releasing agent, an uptake inhibitor, or has a mixed mechanism of action at each of these transporters. This can be achieved through in vitro uptake and release assays using synaptosomes or cell lines expressing these transporters.
Moreover, the stereochemistry of 1-(4-Methylphenyl)propylamine will likely play a significant role in its biological activity. It is essential to synthesize and test the individual enantiomers to determine if one is more potent or has a different pharmacological profile than the other.
Beyond the primary monoamine transporters, future in vitro studies could explore interactions with other potential targets, such as trace amine-associated receptors (TAARs) and vesicular monoamine transporters (VMATs) . Some amphetamine derivatives are known to interact with these targets, and investigating such interactions for 1-(4-Methylphenyl)propylamine could reveal novel aspects of its pharmacology.
| In Vitro Target | Research Question for 1-(4-Methylphenyl)propylamine |
| DAT, NET, SERT | Releaser vs. inhibitor activity? Potency and selectivity? nih.gov |
| Stereoisomers | Differential activity of enantiomers? |
| TAARs, VMATs | Potential interactions beyond primary monoamine transporters? |
Development of 1-(4-Methylphenyl)propylamine as a Specialized Research Tool
Given its unique chemical structure, 1-(4-Methylphenyl)propylamine has the potential to be developed into a valuable research tool for probing the function of the monoaminergic system. By elucidating its specific pharmacological profile, this compound could be used to investigate the intricate mechanisms of monoamine transporter function and regulation.
For example, if found to be a selective inhibitor or substrate for a particular monoamine transporter, it could be used in preclinical studies to explore the behavioral and neurochemical consequences of modulating that specific transporter. Such selective agents are essential for dissecting the roles of individual monoamine systems in various physiological and pathological processes.
Furthermore, radiolabeled versions of 1-(4-Methylphenyl)propylamine could be synthesized for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. These radioligands could be employed to visualize and quantify the density of specific monoamine transporters in the living brain, providing a powerful tool for studying neurological and psychiatric disorders.
The development of 1-(4-Methylphenyl)propylamine as a research tool would contribute to a deeper understanding of the neurobiology of monoamine systems and could aid in the development of novel therapeutics for a range of conditions.
| Research Tool Application | Potential Use of 1-(4-Methylphenyl)propylamine |
| Pharmacological Probe | Investigating the role of specific monoamine transporters in vivo. |
| Radioligand for Imaging | Visualizing and quantifying transporter density in the brain. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
